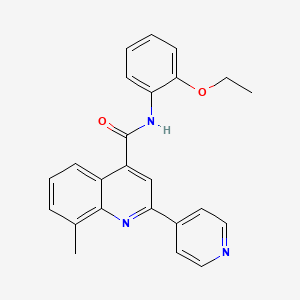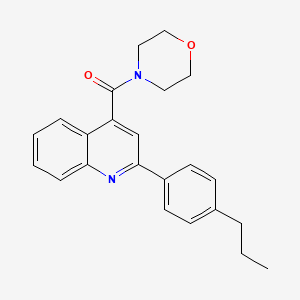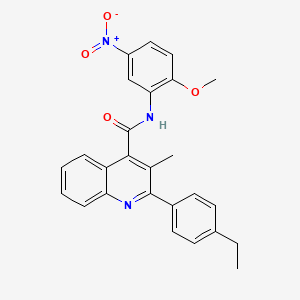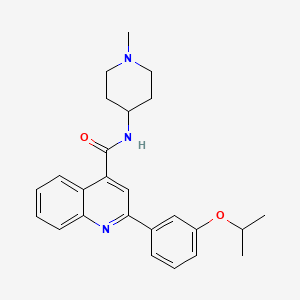![molecular formula C27H25N3O3 B3500387 ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B3500387.png)
ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE
Overview
Description
ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with pyridyl and benzoate groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution with Pyridyl Group:
Formation of the Benzoate Ester: The final step involves esterification, where the quinoline derivative reacts with isopropyl 4-aminobenzoate under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the quinoline or pyridyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or pyridyl derivatives.
Scientific Research Applications
ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
ISOPROPYL 4-({[6,8-DIMETHYL-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE: shares similarities with other quinoline derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with pyridyl and benzoate groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
propan-2-yl 4-[(6,8-dimethyl-2-pyridin-3-ylquinoline-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-16(2)33-27(32)19-7-9-21(10-8-19)29-26(31)23-14-24(20-6-5-11-28-15-20)30-25-18(4)12-17(3)13-22(23)25/h5-16H,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWTQBDVIGROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)benzyl]-6-bromo-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500319.png)
![4-{[5-(4-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]METHYL}-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3500320.png)

![2-(3-fluorophenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B3500329.png)
![6-methyl-2-(pyridin-2-yl)-N-[4-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B3500335.png)


METHANONE](/img/structure/B3500351.png)
![2-[2-(BENZYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE](/img/structure/B3500360.png)


![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500393.png)

![N-[(4-methoxyphenyl)methyl]-6-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B3500404.png)
